molecular formula C₁₆H₃₄O₃ B1663465 Hydrocarbon chain derivative 1 CAS No. 300762-25-8

Hydrocarbon chain derivative 1

Cat. No. B1663465
M. Wt: 274.44 g/mol
InChI Key: ULDZFCNXQRYRSI-UHFFFAOYSA-N
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Description

Hydrocarbon chain derivative 1, also known as 6-(6-hydroxy-5,5-dimethylhexoxy)-2,2-dimethylhexan-1-ol, is a type of hydrocarbon derivative . Hydrocarbon derivatives are formed from hydrocarbons, where at least one of the hydrogen atoms is substituted with a different atom . They are often classified based on their functional group, which includes alcohols, aldehydes, ketones, amines, esters, ethers, and carboxylic acids .


Molecular Structure Analysis

The molecular formula of Hydrocarbon chain derivative 1 is C16H34O3 . It consists of a long hydrocarbon chain with oxygen atoms bound to carbon atoms . The specific molecular structure details are not provided in the available resources.


Physical And Chemical Properties Analysis

Hydrocarbon chain derivative 1 has a molecular weight of 274.44 and a melting point of 160-162 ℃ . Its density is 0.933±0.06 g/cm3 . Other specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Electrochemical Conversion of CO2 to Hydrocarbons

Hydrocarbon chain derivatives play a significant role in the electrochemical conversion of CO2 into valuable chemicals, offering a promising direction in CO2 utilization and environmental sustainability. Long-chain hydrocarbons, derived from this process, share similar energy densities with gasoline and are compatible with current infrastructure, presenting an innovative approach to reducing reliance on fossil fuels (Yang et al., 2017).

Ecological and Behavioral Roles in Insects

In the field of entomology, hydrocarbon derivatives are crucial for understanding various ecological and behavioral phenomena in insects. They are involved in species recognition, nestmate recognition, and serve as chemical cues in social interactions among insects (Howard & Blomquist, 2005).

Renewable Energies and Biomaterials

Fatty acid derivatives from microalgae, a form of hydrocarbon chain derivatives, are gaining attention for their potential in renewable energy, biomaterials, and pharmaceuticals. These derivatives can be used as biofuel candidates due to their high energy content and are also explored for their role in the production of different polymers (Blasio & Balzano, 2021).

Marine Environmental Studies

Research on natural hydrocarbons and their derivatives in seawater contributes significantly to understanding marine pollution and the effects of anthropogenic hydrocarbons. These studies also focus on the use of hydrocarbons as biological or geochemical markers in marine ecosystems (Saliot, 1981).

Organometallic Chemistry

In organometallic chemistry, studies on hydrocarbon derivatives where hydrogen atoms are replaced by other atoms or groups have led to the development of novel materials with unique chemical and physical properties. This research has implications for technology and defense, exemplified by the creation of materials like Teflon (King, 1974).

Adsorption Studies

Hydrocarbon chain derivatives are also vital in the study of gas/solid adsorption, particularly in the field of surface science. Understanding the molecular areas of these derivatives is essential for applications in inverse gas chromatography (Donnet, Qin, & Wang, 1992).

Alternative Fuels and Sustainability

Research in sustainable CO2 reutilization points to hydrocarbons as valuable alternative fuels. These derivatives can be used directly in existing infrastructure, highlighting their potential in reducing fossil fuel usage and addressing environmental concerns (Marques Mota & Kim, 2019).

Safety And Hazards

While the specific safety and hazards of Hydrocarbon chain derivative 1 are not detailed in the available resources, it’s important to note that the use of hydrogen and its derivatives, including hydrocarbons, requires a clear understanding of potential hazards .

properties

IUPAC Name

6-(6-hydroxy-5,5-dimethylhexoxy)-2,2-dimethylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O3/c1-15(2,13-17)9-5-7-11-19-12-8-6-10-16(3,4)14-18/h17-18H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDZFCNXQRYRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCOCCCCC(C)(C)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40438661
Record name 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexanol, 6,6'-oxybis[2,2-dimethyl-

CAS RN

300762-25-8
Record name 1-Hexanol, 6,6'-oxybis[2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40438661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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